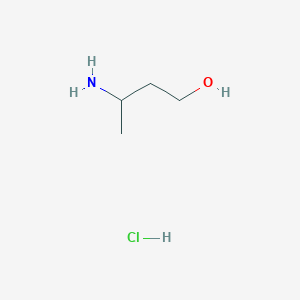
(R)-3-Aminobutan-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminobutan-1-ol hydrochloride: is an organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals. It is a colorless to light yellow liquid that is soluble in water, ethanol, and other solvents. This compound is particularly significant in the production of chiral drugs, including those used for treating HIV and cancer .
准备方法
Synthetic Routes and Reaction Conditions:
Oxime Formation and Reduction: One common method involves the formation of an oxime from 4-hydroxy-2-butanone using hydroxylamine, followed by reduction with Raney nickel to yield 3-aminobutan-1-ol.
Hydrogen Reduction: Another method uses a ruthenium complex to catalyze the hydrogen reduction of 3-aminobutyric acid ester to produce 3-aminobutan-1-ol.
Industrial Production Methods: The industrial production of 3-aminobutan-1-ol hydrochloride often involves large-scale synthesis using inexpensive reagents and mild reaction conditions. For example, the use of Raney nickel and D-tartaric acid as a chiral reagent has been shown to be highly economical and suitable for industrial applications .
化学反应分析
Types of Reactions:
Oxidation: 3-Aminobutan-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form various amines.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium methoxide or sodium hydride.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 3-Aminobutan-1-ol hydrochloride is used as an intermediate in the synthesis of various chiral compounds, including those with HIV integrase inhibitory activity .
Biology: In biological research, it is used to study enzyme mechanisms and as a building block for more complex molecules.
Medicine: The compound is crucial in the synthesis of pharmaceuticals such as Dolutegravir, an anti-HIV drug, and 4-methylcyclophosphamide, an anti-tumor drug .
Industry: In the industrial sector, it is used in the production of various chemicals and as a precursor for other industrially relevant compounds.
作用机制
The mechanism of action of 3-aminobutan-1-ol hydrochloride largely depends on its application. For instance, in the synthesis of Dolutegravir, it acts as a building block that integrates into the final drug structure, which then inhibits the HIV integrase enzyme by blocking the strand transfer in the cDNA integration process .
相似化合物的比较
3-Amino-1-butanol: Similar in structure but without the hydrochloride group.
3-Aminobutan-2-ol: Another amino alcohol with a different position of the hydroxyl group.
Uniqueness: 3-Aminobutan-1-ol hydrochloride is unique due to its specific use in the synthesis of chiral drugs and its ability to form stable intermediates that are crucial for pharmaceutical applications .
属性
IUPAC Name |
3-aminobutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-4(5)2-3-6;/h4,6H,2-3,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMFLYBTRIVTPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl (S)-7-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15221892.png)

![Benzyl (3aR,7aS)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B15221910.png)
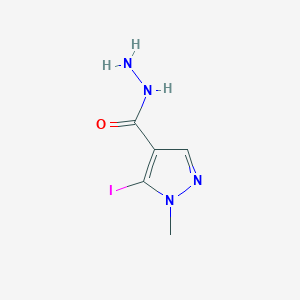
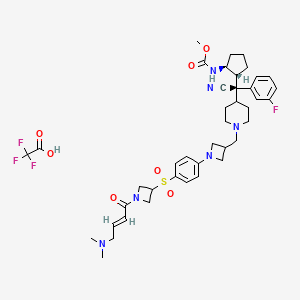
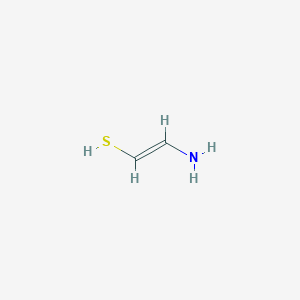
![3-(1-methyl-5-phenyl-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221933.png)
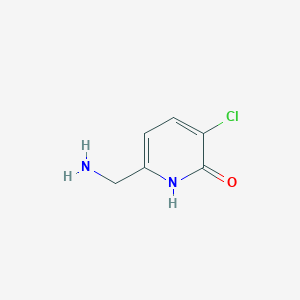
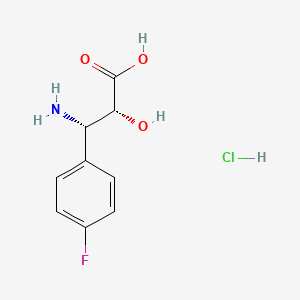
![8-Hydroxy-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one](/img/structure/B15221974.png)
![(3AS,8aS)-1-Benzyl-3a-methyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol](/img/structure/B15221978.png)
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B15221980.png)
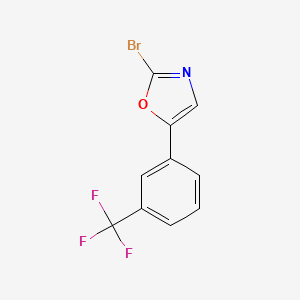
![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B15221988.png)
